N-(4,6-diphenylpyrimidin-2-yl)butanamide
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Overview
Description
LUF-5735 is a compound that belongs to the class of 2,4,6-trisubstituted pyrimidines. It is known for its high affinity and selectivity towards the adenosine A1 receptor, making it a significant compound in the field of medicinal chemistry . The compound has shown potential in various therapeutic areas, particularly in the treatment of central nervous system diseases .
Preparation Methods
The synthesis of LUF-5735 involves the preparation of pyrimidine derivatives. The synthetic route typically includes the reaction of appropriate substituted anilines with formamide to form the pyrimidine core. This is followed by further substitution reactions to introduce the desired functional groups at the 2, 4, and 6 positions of the pyrimidine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
LUF-5735 undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions of the pyrimidine ring.
Oxidation and Reduction: LUF-5735 can participate in oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
LUF-5735 has several scientific research applications, including:
Mechanism of Action
LUF-5735 exerts its effects by acting as an antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G-protein coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels . By blocking this receptor, LUF-5735 prevents the inhibitory effects of adenosine, thereby modulating various physiological responses, including neurotransmission, cardiac function, and renal function . The compound’s high affinity and selectivity towards the adenosine A1 receptor make it a valuable tool for studying the receptor’s role in different biological processes .
Comparison with Similar Compounds
LUF-5735 is compared with other adenosine A1 receptor antagonists, such as LUF-5740 and other pyrimidine derivatives . The uniqueness of LUF-5735 lies in its high affinity (Ki = 4 nM) and selectivity towards the adenosine A1 receptor, as well as its optimal polar surface area, which suggests good brain permeability . Similar compounds include:
LUF-5740: Another pyrimidine derivative with high affinity towards the adenosine A1 receptor.
DPCPX: A well-known adenosine A1 receptor antagonist with a different chemical structure.
CPX: Another adenosine receptor antagonist with a distinct structure and pharmacological profile.
LUF-5735’s unique combination of high affinity, selectivity, and optimal polar surface area makes it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLAZUQYPCBKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464548 |
Source
|
Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820961-65-7 |
Source
|
Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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